Germanium, tetraisopropyl-

Description

Historical Development of Organogermanium Chemistry

The field of organogermanium chemistry began in 1887 with the first synthesis of an organogermanium compound, tetraethylgermane (B1293566), by Clemens Winkler, the discoverer of germanium. vulcanchem.com Despite this early start, the development of organogermanium chemistry has been slower compared to its Group 14 counterparts, particularly silicon. vulcanchem.com This has been largely attributed to the higher cost of germanium. vulcanchem.com However, research in this area has gained momentum with the discovery of unique applications for organogermanium compounds.

Fundamental Characteristics of Germanium-Carbon Bonds

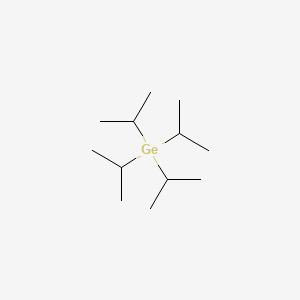

The germanium-carbon (Ge-C) bond is a stable covalent bond. vulcanchem.com Its reactivity is generally considered to be intermediate between that of the silicon-carbon (Si-C) and tin-carbon (Sn-C) bonds. vulcanchem.com The Ge-C bond is notably stable in the presence of air and moisture, which allows for easier handling compared to more reactive organometallic compounds. vulcanchem.com The nature of bonding in germanium compounds can be complex, involving a competition between ionic and covalent characteristics, particularly in clusters. uni-saarland.de In tetraorganogermanes like tetraisopropylgermanium, the germanium atom is typically at the center of a tetrahedral geometry. vulcanchem.com

Role of Tetraorganogermanes within Group 14 Organometallic Compounds

Germanium is a member of Group 14 of the periodic table, along with carbon, silicon, tin, and lead. vulcanchem.commasterorganicchemistry.com As such, tetraorganogermanes share structural similarities with other Group 14 organometallic compounds, such as tetraorganosilanes, tetraorganostannanes, and tetraorganoplumbanes. They are generally tetrahedral molecules with the central Group 14 element bonded to four organic groups. vulcanchem.com The stability of the element-carbon bond tends to decrease down the group, making the Ge-C bond less stable than the Si-C bond but more stable than the Sn-C bond. hmdb.ca

Significance of Tetraisopropylgermanium in Contemporary Chemical Research

Tetraisopropylgermanium has emerged as a significant compound in the field of materials science. Its primary role is as a precursor in metalorganic chemical vapor deposition (MOCVD). uni-saarland.dearizona.edumasterorganicchemistry.comumich.edu This technique is used to deposit thin films of germanium-containing materials, such as germanium antimony telluride (Ge-Sb-Te). arizona.edurroij.com These materials are crucial for applications like phase-change memory (PCM), a type of non-volatile computer memory. arizona.edu The use of tetraisopropylgermanium allows for the deposition of these films at lower temperatures compared to some other precursors. arizona.edu Additionally, it has been utilized in research for the synthesis of germania (GeO₂) nanoparticles. youtube.com

Chemical Identity and Molecular Structure

| Identifier | Value |

| IUPAC Name | tetra(propan-2-yl)germane |

| Common Synonyms | Tetraisopropyl germane (B1219785), Germanium, tetrakis(1-methylethyl)- |

| CAS Registry Number | 4593-82-2 |

| Molecular Formula | C₁₂H₂₈Ge |

| Molecular Weight | 244.99 g/mol |

Data sourced from multiple references. arizona.educhemguide.co.ukspectrabase.comnmrdb.org

The molecule consists of a central germanium atom covalently bonded to four isopropyl groups. The geometry around the germanium atom is tetrahedral, consistent with sp³ hybridization.

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior and applications. chemguide.co.ukspectrabase.comorganicchemistrytutor.comspectroscopyonline.com

| Property | Value |

| Physical State | Liquid at room temperature |

| Appearance | Colorless liquid |

| Melting Point | Data not readily available |

| Boiling Point | 230.8 °C at 760 mmHg |

| Density | Data not readily available |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. |

Data sourced from multiple references. spectrabase.com

Synthesis and Manufacturing

Laboratory-scale synthesis of tetraisopropylgermanium typically involves the reaction of a germanium tetrahalide, most commonly germanium tetrachloride (GeCl₄), with an isopropyl Grignard reagent, such as isopropylmagnesium bromide (i-PrMgBr). vulcanchem.comyoutube.comlibretexts.org The Grignard reagent acts as a nucleophile, displacing the chloride ions on the germanium tetrachloride to form the four Ge-C bonds. The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent reactions with moisture and oxygen. youtube.com

General Reaction Scheme: GeCl₄ + 4 i-PrMgBr → Ge(i-Pr)₄ + 4 MgClBr

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for the structural elucidation and identification of chemical compounds. hmdb.caspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of tetraisopropylgermanium is expected to show two main signals corresponding to the two types of protons in the isopropyl groups. A septet for the single methine (CH) proton and a doublet for the six methyl (CH₃) protons. The integration ratio would be 1:6.

¹³C NMR: The carbon-13 NMR spectrum would be expected to display two signals, one for the methine carbon and one for the methyl carbons of the isopropyl groups. spectrabase.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorption bands corresponding to the stretching and bending vibrations of C-H bonds in the alkyl groups. The characteristic Ge-C stretching vibrations would appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) corresponding to the mass of the entire molecule would be expected, although it may be weak. masterorganicchemistry.com Common fragmentation patterns would involve the loss of isopropyl groups or smaller alkyl fragments. masterorganicchemistry.comchemguide.co.uk

Reactivity and Chemical Behavior

Tetraisopropylgermanium is a relatively stable organometallic compound. The Ge-C bonds are not readily cleaved by air or water. vulcanchem.com Its thermal stability is a key property for its use in CVD, where it decomposes at elevated temperatures to deposit germanium-containing films. masterorganicchemistry.comumich.edu Like other tetraalkylgermanes, it is generally unreactive towards acids and bases under normal conditions but may react with strong oxidizing agents.

Applications in Materials Science and Catalysis

The primary application of tetraisopropylgermanium is in materials science as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD). arizona.edurroij.com

Precursor for Thin Film Deposition: It is used in pulsed MOCVD to grow Ge-Sb-Te (GST) thin films. uni-saarland.dearizona.edu These chalcogenide materials are vital for phase-change memory technologies. arizona.edu The choice of precursor is critical, and tetraisopropylgermanium, in combination with other organometallic precursors for antimony and tellurium, allows for control over the film composition and deposition at lower temperatures. arizona.edumasterorganicchemistry.comumich.edu

Nanoparticle Synthesis: Research has shown that tetraisopropylgermanium can be used in sol-gel type reactions to synthesize germania (GeO₂) nanoparticles. youtube.com In one study, it was used as a substitute for other germanium precursors to produce cube-shaped germania nanocrystals. youtube.com

While some Group 14 compounds are used in catalysis, specific catalytic applications for tetraisopropylgermanium are not widely reported in the current literature.

Properties

CAS No. |

4593-82-2 |

|---|---|

Molecular Formula |

C12H28Ge |

Molecular Weight |

244.98 g/mol |

IUPAC Name |

tetra(propan-2-yl)germane |

InChI |

InChI=1S/C12H28Ge/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |

InChI Key |

VIOZOELPIXYDFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Ge](C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of Tetraisopropylgermanium Systems

General Reactivity Profiles of Tetraorganogermanes

Tetraorganogermanes, including tetraisopropylgermanium, are characterized by the covalent nature of the germanium-carbon bond. While generally stable, this bond is susceptible to cleavage by various reagents, a reactivity that positions these compounds as useful intermediates in organic and organometallic synthesis. The reactivity of the Ge-C bond is intermediate between that of the Si-C and Sn-C bonds in analogous compounds.

The general reactivity of tetraorganogermanes is influenced by several factors, including the nature of the organic substituents and the attacking reagent. Electrophilic cleavage is a common reaction pathway, where an electrophile attacks the carbon atom of the Ge-C bond, leading to the formation of a new carbon-electrophile bond and a germanium-containing leaving group. The ease of this cleavage is dependent on the stability of the departing carbocationic species and the strength of the Ge-C bond.

In the context of tetraisopropylgermanium, the bulky isopropyl groups can introduce steric hindrance, which may influence the rate and mechanism of reactions compared to less hindered tetraalkylgermanes. Furthermore, the electron-donating nature of the isopropyl groups can affect the polarity of the Ge-C bond and its susceptibility to attack.

Various types of germanium compounds, such as acylgermanes, hydrogermanes, tetraalkylgermanes, and digermanes, can serve as key reagents in radical processes. rsc.org As visible-light photocatalysis has emerged as a significant method for generating radicals, some of these germyl (B1233479) compounds have been utilized in germylation or alkylation reactions, highlighting the potential of germanium in modern radical chemistry. rsc.org

Radical-Mediated Germyldesulfonylation Mechanisms and Stereoselectivity

While specific studies on the radical-mediated germyldesulfonylation of tetraisopropylgermanium are not extensively documented, the general principles of radical chemistry allow for a mechanistic postulation. This proposed reaction would involve the homolytic cleavage of the germanium-carbon bond to generate a triisopropylgermyl radical ((i-Pr)3Ge•) and an isopropyl radical.

The synthetic application of sulfinyl radicals in organic chemistry has been historically limited despite their potential for creating valuable sulfoxide (B87167) compounds. nih.govnih.gov A proposed strategy involves the successful generation and use of sulfinyl radicals in a dual radical addition and coupling with unsaturated hydrocarbons, using sulfinyl sulfones as the precursor. nih.govnih.gov This method allows for the synthesis of a variety of linear and cyclic disulfurized products in a single step and is compatible with a wide range of hydrocarbons and functional groups. nih.govnih.gov Mechanistic studies suggest that these reactions proceed through the sequential addition of sulfonyl and sulfinyl radicals. nih.govnih.gov

The stereoselectivity of such a reaction would be a critical aspect to consider. For many years, the perceived lack of selectivity in some free-radical reactions led to their neglect in the stereoselective synthesis of important target molecules. rsc.org However, the development of new and milder methods for radical generation has improved the understanding of the factors that control selectivity in radical transformations. rsc.org Consequently, the application of radicals in stereoselective synthesis is growing, with several examples of intra- and intermolecular additions achieving high levels of stereoselectivity in the formation of carbon-carbon bonds. rsc.org In a hypothetical germyldesulfonylation, the stereochemical outcome at the carbon center would depend on the lifetime and geometry of the radical intermediate and the stereoelectronic effects of the attacking sulfonyl radical scavenger. If the carbon-centered radical is planar, a racemic mixture of products would be expected unless a chiral auxiliary or catalyst is employed.

Halo- and Protiodegermylation Reaction Kinetics and Pathways

Halo- and protiodegermylation are fundamental reactions of tetraorganogermanes, involving the cleavage of the Ge-C bond by halogens or protic acids, respectively. These are typically electrophilic substitution reactions where the electrophile (e.g., H+, X+) attacks the carbon atom.

Protiodegermylation: The reaction with a protic acid, such as HCl, results in the formation of an alkane and a triorganogermyl halide. The general mechanism is believed to proceed via an electrophilic attack of a proton on the carbon atom of the Ge-C bond.

(i-Pr)4Ge + HCl → i-PrH + (i-Pr)3GeCl

Halodegermylation: The reaction with halogens, such as bromine or iodine, leads to the formation of an alkyl halide and a triorganogermyl halide.

(i-Pr)4Ge + Br2 → i-PrBr + (i-Pr)3GeBr

The reaction is thought to proceed through a polar, four-centered transition state. The rate of halodegermylation generally follows the order I2 > Br2 > Cl2, which is consistent with an electrophilic attack mechanism where the less electronegative and more polarizable halogens are more reactive.

Elucidation of Substituent Effects on Germanium-Carbon Bond Strength and Lability

The strength and lability of the germanium-carbon bond are critical determinants of the reactivity of tetraorganogermanes. These properties are significantly influenced by the nature of the substituents on both the germanium and carbon atoms. The bond dissociation energy (BDE) is a key measure of bond strength. wikipedia.org

The BDE for a C-H bond in ethane (B1197151) (C2H6) is defined by the standard enthalpy change of the process: CH3CH2−H → CH3CH2• + H• DH°298(CH3CH2−H) = ΔH° = 101.1(4) kcal/mol = 423.0 ± 1.7 kJ/mol = 4.40(2) eV (per bond). wikipedia.org

For polyatomic molecules, BDEs are often challenging to measure accurately. scribd.com The following table presents a compilation of representative Ge-C bond dissociation energies for various organogermanium compounds.

| Bond | D°298 (kJ/mol) |

| C-Ge | 455.7 ± 11 |

| H3C-GeH3 | 288 |

| (CH3)3C-Ge(CH3)3 | ~350 |

| C6H5-Ge(C6H5)3 | ~300 |

| H-Ge | 288 |

Data sourced from references wiredchemist.comustc.edu.cnmsu.edu.

The data indicates that the nature of the alkyl or aryl group attached to the germanium atom influences the Ge-C bond strength. Generally, increasing the steric bulk of the alkyl groups, such as replacing methyl with isopropyl groups, can lead to a slight weakening of the Ge-C bond due to increased steric strain. Electron-withdrawing substituents on the carbon atom would be expected to strengthen the Ge-C bond, while electron-donating groups would have the opposite effect. The lability of the Ge-C bond in reactions is not solely dependent on the BDE but also on kinetic factors, such as the stability of the transition state during bond cleavage.

Comparative Reactivity Analysis with Silicon and Tin Congeners

The reactivity of tetraisopropylgermanium is often best understood in the context of its Group 14 congeners, tetraisopropylsilane (B1367161) and tetraisopropylstannane. The reactivity of the M-C bond (where M = Si, Ge, Sn) towards electrophilic cleavage generally increases down the group: Si < Ge < Sn.

This trend can be attributed to several factors:

Bond Polarity: The electronegativity difference between the metal and carbon decreases down the group, leading to a less polar M-C bond.

Bond Strength: The M-C bond strength generally decreases down the group, making the bond more susceptible to cleavage.

Polarizability: The polarizability of the M-C bond increases down the group, facilitating the formation of the transition state in electrophilic substitution reactions.

The following table provides a qualitative comparison of the reactivity of these analogous compounds.

| Property | Tetraisopropylsilane ((i-Pr)4Si) | Tetraisopropylgermanium ((i-Pr)4Ge) | Tetraisopropylstannane ((i-Pr)4Sn) |

| Reactivity to Acids | Low | Moderate | High |

| Reactivity to Halogens | Low | Moderate | High |

| M-C Bond Energy | Higher | Intermediate | Lower |

This trend in reactivity makes tetraorganostannanes more versatile reagents in many synthetic applications where cleavage of the M-C bond is desired. However, the lower cost and toxicity of organogermanium and organosilicon compounds make them attractive alternatives in certain contexts.

Formation and Reactivity of Electrophilic Metal-Carbene Complexes Featuring Germanium

Transition metal carbene complexes are organometallic compounds containing a metal-carbon double bond. wikipedia.org They are broadly classified into two types: Fischer carbenes and Schrock carbenes. wikipedia.org Fischer carbenes are characterized by an electrophilic carbene carbon, typically found with metals in low oxidation states and π-acceptor ligands. wikipedia.orgbaranlab.org

The formation of a metal-carbene complex featuring a tetraisopropylgermanium moiety would likely involve the reaction of a low-valent metal complex with a germanium-containing precursor. A general method for the synthesis of metal carbene complexes involves the reaction of a metal precursor with a sulfur ylide, which acts as the carbene donor. uncw.edu

The reactivity of such a complex would be dictated by the electrophilicity of the carbene carbon. Electrophilic carbene complexes are susceptible to attack by nucleophiles at the carbene carbon. The nature of the metal, its oxidation state, and the other ligands on the metal center all play a crucial role in tuning the reactivity of the carbene. nih.gov

While the synthesis of N-heterocyclic carbene (NHC) complexes of germanium(II) has been reported, efforts to synthesize stable complexes with small alkyl or aryl substituents have been unsuccessful, with evidence suggesting oligomerization of the GeR2 fragment. researchgate.net The reactivity of NHC-GeR2 complexes has been studied, and in comparison to uncomplexed GeR2 species, the NHC-GeR2 complexes are less reactive. researchgate.netfigshare.com The use of NHC-GeR2 as a synthon for GeR2 appears to be reaction-specific. researchgate.netfigshare.com

Advanced Spectroscopic and Structural Characterization of Organogermanium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. umich.edu For Germanium, tetraisopropyl-, ¹H NMR and ¹³C NMR are the primary methods for confirming its covalent framework, while ⁷³Ge NMR could offer direct insight into the environment of the central germanium atom.

Although specific experimental spectra for tetraisopropylgermanium are not widely published, its expected NMR data can be accurately predicted based on the well-established chemical shifts of isopropyl groups and related organogermanium compounds.

¹H NMR Spectroscopy: In the proton NMR spectrum, the symmetry of the molecule dictates that all four isopropyl groups are chemically equivalent. This results in a simple spectrum consisting of two signals: a septet and a doublet.

The methine proton (-CH) is coupled to the six protons of the two adjacent methyl groups, resulting in a septet . Its chemical shift is expected to be slightly downfield due to the electropositive nature of the germanium atom.

The methyl protons (-CH₃) are coupled to the single methine proton, producing a doublet . This signal will integrate to a value 12 times that of the methine proton's integration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only two distinct signals corresponding to the two different types of carbon atoms in the isopropyl groups.

The methine carbon signal will appear downfield compared to the methyl carbon.

The methyl carbon signal will appear in the typical upfield aliphatic region. chemistrysteps.com

⁷³Ge NMR Spectroscopy: Direct observation of the germanium nucleus is possible through ⁷³Ge NMR spectroscopy. However, this technique is inherently challenging due to several unfavorable properties of the ⁷³Ge isotope: a low natural abundance (7.73%), a low magnetogyric ratio, and a large quadrupole moment, which can lead to very broad signals. hmdb.ca Consequently, ⁷³Ge NMR spectra are reported for a limited number of organogermanium compounds, and obtaining a spectrum for tetraisopropylgermanium would likely require specialized instrumentation and extended acquisition times. hmdb.ca

Predicted NMR Data for Germanium, tetraisopropyl-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (Methine, -CH) | 1.2 - 1.5 | Septet | ~7 |

| ¹H (Methyl, -CH₃) | 1.1 - 1.3 | Doublet | ~7 |

| ¹³C (Methine, -CH) | 20 - 25 | Singlet (decoupled) | N/A |

| ¹³C (Methyl, -CH₃) | 18 - 22 | Singlet (decoupled) | N/A |

Mass Spectrometric Applications in Organogermanium Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. wikipedia.org For Germanium, tetraisopropyl-, electron ionization (EI) would be a common method, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

The mass spectrum is complicated by the natural isotopic abundance of germanium, which has five stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge). This results in a characteristic cluster of peaks for the molecular ion and any germanium-containing fragments, with the relative intensities of the peaks corresponding to the isotopic abundances.

Fragmentation Pattern: The fragmentation of the tetraisopropylgermanium molecular ion is expected to be dominated by the cleavage of the Germanium-Carbon bond, as this results in the formation of a stable tri-isopropylgermyl cation.

Initial Fragmentation: The most prominent fragmentation pathway is the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43 Da. This leads to the formation of the [Ge(CH(CH₃)₂)₃]⁺ ion, which would likely be the base peak in the spectrum.

Subsequent Fragmentation: This tri-isopropylgermyl cation can undergo further fragmentation, primarily through the loss of neutral propene molecules (CH₂=CHCH₃, 43 Da) via rearrangement reactions. This process can repeat, leading to a series of peaks separated by 43 m/z units.

Predicted Major Fragments in the Mass Spectrum of Germanium, tetraisopropyl-

| Fragment Ion Formula | Loss from Molecular Ion | Predicted m/z (for ⁷⁴Ge) | Notes |

| [Ge(C₃H₇)₄]⁺• | - | 246 | Molecular Ion (M⁺•) |

| [Ge(C₃H₇)₃]⁺ | •C₃H₇ | 203 | Likely Base Peak |

| [Ge(C₃H₇)₂H]⁺ | •C₃H₇, C₃H₆ | 161 | Loss of an isopropyl radical and propene |

| [Ge(C₃H₇)H₂]⁺ | •C₃H₇, 2(C₃H₆) | 119 | Loss of an isopropyl radical and two propene molecules |

Note: The m/z values are calculated using the most abundant isotope of Germanium (⁷⁴Ge). The actual spectrum would show a cluster of peaks for each fragment corresponding to the different Ge isotopes.

X-ray Crystallography for Determining Coordination Geometries and Solid-State Structures

A search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of Germanium, tetraisopropyl- has not been reported. However, based on VSEPR theory and the known structures of analogous tetra-substituted organogermanium compounds, such as tetramethylgermane (B1582461) and tetraethylgermane (B1293566), the molecular geometry can be confidently predicted.

The central germanium atom is expected to have a tetrahedral coordination geometry. The four isopropyl groups will be arranged symmetrically around the germanium atom. Due to steric hindrance between the bulky isopropyl groups, the C-Ge-C bond angles may deviate slightly from the ideal tetrahedral angle of 109.5°. This steric repulsion could cause a slight expansion of these angles to minimize energetic strain. The Ge-C bond lengths are expected to be consistent with those observed in other tetraalkylgermanium compounds.

Typical Structural Parameters for Tetraalkylgermanium Compounds

| Compound | Ge-C Bond Length (Å) | C-Ge-C Bond Angle (°) | Method |

| Tetramethylgermane | 1.945 | 109.5 (assumed) | Electron Diffraction |

| Tetraethylgermane | 1.950 | 110.5 | Electron Diffraction |

| Germanium, tetraisopropyl- (Predicted) | ~1.95 - 1.97 | ~110 - 112 | N/A |

Note: Data for tetramethylgermane and tetraethylgermane are provided for comparison to estimate the expected values for tetraisopropylgermanium.

Electron Diffraction Techniques in Molecular Structure Determination of Volatile Germanium Species

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the intermolecular forces present in the solid state. uq.edu.au This method is particularly well-suited for highly symmetric and volatile molecules like tetraisopropylgermanium.

While no specific GED study for Germanium, tetraisopropyl- has been found in the surveyed literature, the technique has been successfully applied to determine the structures of other tetraalkylgermanes and related sterically hindered molecules. A GED analysis would provide precise measurements of the Ge-C bond lengths, C-C bond lengths within the isopropyl groups, and the key C-Ge-C and Ge-C-C bond angles in the gas phase.

A key structural aspect that GED could clarify is the conformational preference of the four isopropyl groups. Due to significant steric repulsion between the bulky groups, it is expected that the molecule would adopt a conformation that maximizes the distance between them. This would likely result in a highly symmetric structure, possibly with S₄ or D₂d point group symmetry, where the isopropyl groups are twisted away from a fully eclipsed arrangement. This twisting minimizes steric strain, a common feature in sterically crowded molecules. The results from a GED experiment would provide the average torsional angles describing this conformation.

Predicted Gas-Phase Structural Parameters for Germanium, tetraisopropyl-

| Parameter | Predicted Value | Notes |

| Ge-C bond length (rₐ) | 1.96 ± 0.02 Å | Based on analogous tetraalkylgermanes. |

| C-C bond length (rₐ) | 1.54 ± 0.02 Å | Typical for a C(sp³)-C(sp³) single bond. |

| ∠ C-Ge-C | 110 - 113° | Expected to be larger than 109.5° due to steric hindrance. |

| ∠ Ge-C-C | 112 - 115° | Steric effects may cause this angle to widen. |

| Conformation | Staggered Isopropyl Groups | To minimize steric repulsion between the bulky ligands. |

Computational and Theoretical Chemistry Approaches to Organogermanium Systems

Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and energetics of organogermanium compounds. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and thermochemical properties. nih.govcsic.es For a molecule like tetraisopropylgermane, DFT would be employed to determine its ground-state geometry, including bond lengths and angles.

DFT is also instrumental in characterizing the electronic properties of organogermanium compounds. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to estimate the electronic band gap, which is crucial for understanding the compound's reactivity and potential applications in electronics. Furthermore, DFT can be used to calculate reaction energies, activation barriers, and thermodynamic stabilities of various organogermanium species and their isomers. csic.es

| Property | Information Gained from DFT Calculations |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles. For tetraisopropylgermane, this would reveal the steric effects of the isopropyl groups. |

| Electronic Structure | Calculation of HOMO-LUMO energies, electron density distribution, and electrostatic potential maps, which indicate sites of electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Prediction of infrared and Raman spectra, aiding in the experimental characterization of the compound. |

| Thermochemistry | Determination of enthalpy of formation, Gibbs free energy, and bond dissociation energies, providing insights into the stability and reactivity of the Ge-C bonds. csic.es |

Quantum Chemical Analysis of Bonding in Germanium-Carbon and Germanium-Element Linkages

Quantum chemical methods are pivotal in analyzing the nature of chemical bonds within organogermanium compounds. The germanium-carbon (Ge-C) bond is a primary focus of these studies. These analyses reveal that the Ge-C bond is polar covalent, with the carbon atom being more electronegative than the germanium atom. The degree of polarity and the strength of the bond can be quantified using various quantum chemical techniques.

The reactivity of the Ge-C bond is intermediate between that of the silicon-carbon and tin-carbon bonds. wikipedia.org Computational studies can model and predict the outcomes of reactions involving the cleavage or formation of Ge-C bonds, which is essential for understanding the synthetic utility of organogermanium compounds. acs.org

Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) for Electron Delocalization Assessment

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive, localized bonding picture, akin to Lewis structures. uni-muenchen.dewisc.edunih.gov NBO analysis provides detailed information about bond orders, hybridization, and charge distribution within a molecule. For tetraisopropylgermane, NBO analysis would characterize the Ge-C sigma bonds in terms of their hybrid orbitals and polarization.

Theoretical Investigations into Multiple Bonding to Germanium

A significant area of theoretical research in organogermanium chemistry is the study of compounds containing multiple bonds to germanium, such as germenes (Ge=C), digermenes (Ge=Ge), and germynes (Ge≡C). researchgate.netnih.govwikipedia.orgmdpi.com These species are often highly reactive and can be challenging to isolate and characterize experimentally. Theoretical calculations are therefore crucial for understanding their bonding, structure, and reactivity. rsc.orgrsc.orgcapes.gov.br

Computational studies have shown that, unlike their lighter carbon analogues, compounds with heavier group 14 elements often exhibit non-classical structures. For example, digermenes are typically trans-bent rather than planar. Theoretical methods are used to investigate the nature of the Ge=Ge double bond and the factors that influence its geometry and stability. Similarly, theoretical studies on germanium-heteroatom multiple bonds have provided valuable insights into their electronic structure and reactivity. rsc.org

Computational Modeling of Intermolecular and Metallophilic Interactions in Germanium Complexes

Computational modeling is essential for understanding the non-covalent interactions that govern the behavior of organogermanium compounds in the condensed phase. These interactions include van der Waals forces, and in some cases, weaker interactions like dihydrogen bonds or metallophilic interactions. Accurate modeling of these forces is critical for predicting crystal structures, solvation energies, and other macroscopic properties. nih.govresearchgate.net

For a nonpolar molecule like tetraisopropylgermane, London dispersion forces would be the dominant intermolecular interaction. High-level quantum chemical methods, often in conjunction with DFT, are used to accurately describe these weak interactions. In complexes containing germanium and other metals, metallophilic interactions, which are weak attractive forces between closed-shell metal centers, can also be investigated computationally.

Application of the Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.orgrsc.orgchemrxiv.org QTAIM analysis of the calculated electron density of an organogermanium compound can provide profound insights into the nature of its chemical bonds. rsc.orgnih.govresearchgate.net

By locating the bond critical points (BCPs) in the electron density between two atoms, QTAIM can characterize the interaction. The properties of the electron density at the BCP, such as its magnitude and the sign of its Laplacian, can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. For tetraisopropylgermane, QTAIM would be used to precisely characterize the covalent nature of the Ge-C and C-H bonds and to quantify their strengths based on the electron density topology. uni-muenchen.de

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of organogermanium compounds. By calculating the electronic and vibrational energy levels, it is possible to simulate various types of spectra, including NMR, IR, and Raman. For instance, DFT calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra and the vibrational frequencies in IR and Raman spectra of tetraisopropylgermane, which can then be compared with experimental data for structural confirmation.

Furthermore, computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving organogermanium compounds. By locating transition states and calculating activation energies, it is possible to elucidate reaction mechanisms and predict reaction rates. This is particularly useful for understanding the reactivity of organogermanium intermediates and for designing new synthetic routes.

| Computational Method | Predicted Spectroscopic Parameters and Reaction Properties |

| DFT, MP2 | NMR chemical shifts, IR and Raman vibrational frequencies, UV-Vis electronic transitions. |

| Transition State Theory | Identification of transition state structures, calculation of activation energies, and prediction of reaction rate constants. |

| Intrinsic Reaction Coordinate (IRC) | Mapping of the minimum energy path connecting reactants, transition state, and products, confirming the nature of the transition state. |

Applications of Tetraisopropylgermanium As a Precursor in Advanced Materials Science

Utilization in Chemical Vapor Deposition (CVD) and Metalorganic Vapor Phase Epitaxy (MOVPE) for Thin Film Growth

Current research and established industrial processes for the Chemical Vapor Deposition (CVD) and Metalorganic Vapor Phase Epitaxy (MOVPE) of germanium-containing thin films predominantly utilize precursors such as germane (B1219785) (GeH₄), germanium tetrachloride (GeCl₄), and alternative liquid sources like isobutylgermane (iBuGe). These compounds have well-characterized decomposition pathways and growth kinetics. Extensive literature searches did not yield specific studies or process data detailing the use of tetraisopropylgermanium for these applications.

Precursor for the Controlled Synthesis of Germanium Oxide Materials

The synthesis of germanium oxide (GeO₂) thin films, particularly via methods like Atomic Layer Deposition (ALD), has been explored using a variety of precursors. Documented precursors include compounds like tetrakis(dimethylamino)germanium (Ge(NMe₂)₄), germanium alkoxides such as germanium tetra-n-butoxide (Ge(OⁿBu)₄), and various newly developed heteroleptic germanium complexes. These precursors are chosen for their suitable volatility and reactivity with co-reactants like ozone or hydrogen peroxide. There is no available research demonstrating the use of tetraisopropylgermanium for the controlled synthesis of germanium oxide materials.

Fabrication of Germanium Nanostructures, Including Nanoparticles and Nanotubules, via Sol-Gel Methodologies

Sol-gel synthesis is a versatile method for creating nanostructures. However, for germanium-based nanomaterials, this method typically employs precursors that are readily hydrolyzed, such as germanium alkoxides or germanium tetrachloride (GeCl₄). Other documented methods for synthesizing germanium nanoparticles and nanotubules include the reduction of germanium halides like GeI₄ or laser ablation techniques. There are no specific reports in the scientific literature that describe the use of tetraisopropylgermanium in sol-gel methodologies for fabricating germanium nanostructures.

Synthesis of Germanium-Containing Polymeric Materials

The field of germanium-containing polymers involves various synthetic routes. Published research describes the polymerization of functionalized organogermanium monomers, such as 3-trichlorogermylpropionic acid, or the polymerization of germylene compounds like germanium(II) salicyl alcoholates. A thorough review of the literature did not uncover any studies where tetraisopropylgermanium is used as a monomer or precursor for the synthesis of germanium-containing polymeric materials.

Development of Precursors for Group IV Metal Chalcogenide Materials

The synthesis of Group IV metal chalcogenides, such as germanium sulfide (B99878) (GeS) and germanium selenide (B1212193) (GeSe), involves single-source or dual-source precursors. Research in this area has focused on compounds with direct germanium-chalcogen bonds or ligands that facilitate the formation of the desired material. Examples include N-alkoxy thioamide germanium complexes and the use of adamantane-like clusters such as [Ge₄S₁₀]⁴⁻. Tetraisopropylgermanium has not been identified in the literature as a precursor for the development of these chalcogenide materials.

Germanium Precursors in the Production of Silicon-Germanium (SiGe) Alloy Films

The production of silicon-germanium (SiGe) alloy films is a cornerstone of the modern semiconductor industry. The established precursors for adding germanium content in CVD processes are overwhelmingly germane (GeH₄) and, to a lesser extent, isobutylgermane (iBuGe), used in conjunction with silicon sources like silane (B1218182) (SiH₄) or disilane (B73854) (Si₂H₆). These precursors allow for precise control over the alloy composition and strain in the resulting films. No evidence was found to suggest that tetraisopropylgermanium is used in the production of SiGe alloy films.

Catalytic Roles and Mechanisms of Organogermanium Compounds

Germanium-Based Catalysts in Organic Transformation Reactions

Organogermanium compounds serve as versatile catalysts and reagents in a range of organic transformations. While simple tetraalkylgermanes like tetraisopropylgermane are generally valued for their stability and are often used as precursors, more functionalized organogermanium species exhibit significant catalytic activity. Their reactivity is distinct from, and sometimes orthogonal to, their silicon and tin analogs, allowing for unique applications in synthesis. rsc.orgdntb.gov.uauwo.ca

Germanium-based catalysts have proven effective in several key reaction types:

Cross-Coupling Reactions: Organogermanes have emerged as useful coupling partners. rsc.org Unlike traditional organometallics, some organogermane transformations proceed through an electrophilic aromatic substitution (SEAr)-type mechanism rather than a conventional concerted transmetalation, which allows for excellent chemoselectivity. dntb.gov.uarsc.org This unique reactivity enables the functionalization of organogermanes in the presence of other established coupling partners like boronic esters. rsc.org

Hydrosilylation and Hydroboration: Lewis acidic germanium complexes, such as bis(catecholato)germanes, are effective catalysts for the hydrosilylation of aldehydes and the hydroboration of alkynes. researchgate.net Cationic germanium(II) crown ether complexes have also been shown to selectively reduce aldehydes. utexas.edu

Friedel-Crafts Alkylation: The Lewis acidity of certain germanium complexes can be harnessed to catalyze Friedel-Crafts alkylation of alkenes. researchgate.net

Hydrophosphination: An operationally simple Germanium(IV) tris(amido) complex has demonstrated excellent performance as a pre-catalyst for the hydrophosphination of styrenes and internal alkynes, yielding anti-Markovnikov products at room temperature. utah.edu

The activity of these catalysts often relies on the specific ligands attached to the germanium center, which modulate its electronic properties and steric environment.

Catalytic Activity of Germanium Compounds in Polymerization Processes, Specifically Polyester Synthesis

Germanium compounds are well-established catalysts in the industrial synthesis of polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org The most commonly used catalyst is germanium dioxide (GeO₂), which is often produced from precursors like germanium tetrachloride or organogermanium compounds. researchgate.net

Germanium-based catalysts are favored in certain applications for several reasons:

High-Quality Polymer: They produce PET with excellent color and clarity, as they are less prone to causing side reactions that lead to polymer degradation and discoloration compared to more reactive catalysts like those based on titanium.

Good Stability: Germanium catalysts exhibit good thermal and chemical stability under the harsh conditions of polycondensation (high temperatures of 270-290°C and high vacuum). rsc.org

Hydrolytic Stability: The resulting polymers often show good hydrolytic stability.

The catalytic activity is typically employed during the polycondensation stage, where a prepolymer like bis(hydroxyalkyl) terephthalate is polymerized to a high molecular weight. Research has also explored bimetallic catalytic systems to enhance reaction rates. For instance, combining antimony(III) oxide with germanium dioxide can increase the rate of polymerization for poly(ethylene terephthalate-co-isosorbide terephthalate) (PEIT) while maintaining good product coloration. Germanium-based catalysts are also being investigated as less toxic alternatives to tin-based catalysts for the production of biodegradable polymers like polylactide (PLA).

Table 1: Performance of Germanium-Based Catalytic Systems in PEIT Synthesis

Comparison of single metal and bimetallic catalysts in the synthesis of poly(ethylene terephthalate-co-isosorbide terephthalate) (PEIT). Data reflects final polymer properties under specific experimental conditions.

| Catalyst System (ppm) | Number-Average Molecular Weight (g/mol) | Dispersity (Đ) | Coloration (b* value) | Reference |

|---|---|---|---|---|

| GeO₂ (80 ppm) | 27,000 | 1.9 | 1.1 | |

| Sb₂O₃ (250 ppm) | 34,000 | 2.0 | 4.5 | |

| Sb₂O₃/GeO₂ (250/80 ppm) | 36,000 | 2.1 | 2.5 | |

| Ti(OiPr)₄ (8 ppm) | 35,000 | 2.2 | 18.0 | |

| Sb₂O₃/Ti(OiPr)₄ (250/8 ppm) | 38,000 | 2.3 | 12.0 |

Design and Synthesis of Heterogeneous and Homogeneous Germanium-Containing Composite Catalysts

The synthesis of germanium-containing catalysts leverages principles from organometallic and materials chemistry to create both soluble (homogeneous) and solid-supported (heterogeneous) systems. Compounds like Germanium, tetraisopropyl- serve as valuable precursors in these syntheses due to their defined structure and volatility.

Homogeneous Catalysts: The synthesis of molecular germanium catalysts often starts with germanium(IV) halides. For example, tetraalkylgermanes, including tetraisopropylgermane, can be synthesized by the reaction of germanium tetrachloride with appropriate organolithium or Grignard reagents. uwo.ca These stable compounds can then be functionalized to create more active catalysts. For instance, novel germanium(II) precursors are synthesized from compounds like Ge[N(SiMe₃)₂]₂ to investigate how ligand structure influences catalytic activity or nanoparticle formation. The synthesis of catalytically active bis(catecholato)germanes also proceeds from germanium precursors. researchgate.net

Heterogeneous Catalysts: Heterogeneous germanium catalysts are designed to facilitate catalyst separation and recycling. Synthesis strategies often involve depositing a germanium species onto a high-surface-area support.

Supported Catalysts: Composite catalysts, such as germanium/palladium supported on alumina (B75360) (Al₂O₃), can be prepared for specific applications like the synthesis of carbon nanostructures. rsc.org

Zeotypes: Germanium can be incorporated into zeolite-like frameworks to create heterogeneous acid-base bifunctional catalysts.

Nanomaterials: Organogermanium precursors are used in solution-based methods to synthesize germanium nanoparticles and nanowires. rsc.org For example, diphenylgermane (B155566) has been used as a precursor to grow germanium nanorods. rsc.org The thermal decomposition of organogermanium compounds on a substrate is a route to creating germanium-containing thin films or supported nanoparticles with catalytic properties.

The choice of synthesis method depends on the desired final state of the catalyst, whether it's a discrete molecular complex for homogeneous catalysis or a robust, supported material for heterogeneous applications.

Mechanistic Insights into Germanium-Mediated Catalysis

Understanding the reaction mechanisms of germanium catalysts is crucial for optimizing their performance and designing new systems. Depending on the reaction type and the nature of the germanium species, several distinct mechanistic pathways have been identified.

Lewis Acid Catalysis: For many reactions, the germanium center acts as a Lewis acid. In the hydrosilylation of aldehydes catalyzed by intramolecularly stabilized Ge(IV) di-cations, the reaction proceeds via the activation of the Si-H bond of the silane (B1218182) by the electrophilic germanium center. DFT studies of bis-catecholato germane (B1219785) catalysts in oligomerization reactions revealed that the active species involves a germanium center ligated to a single donor solvent molecule, which then activates the substrate. researchgate.net

Redox-Neutral Pathways: Not all mechanisms involve redox changes at the metal center. The hydrophosphination of styrenes using a Ge(IV) pre-catalyst is proposed to proceed via a redox-neutral pathway. utah.edu The active catalyst is believed to be a germanium-tris(phosphido) species, into which the styrene (B11656) inserts in a regioselective manner. utah.edu

Radical Mechanisms: In surface-initiated polymerizations mediated by germanium-based photoinitiators, the mechanism involves the formation of highly reactive germyl (B1233479) radicals. Upon illumination with visible light, the initiator undergoes an α-cleavage (Norrish Type I reaction) to generate a surface-coupled germanium-centered radical, which then initiates the radical chain growth of the polymer.

Unique Cross-Coupling Pathways: For palladium-catalyzed cross-coupling of some organogermanes, DFT calculations and stoichiometric studies have indicated that the conventional concerted transmetalation mechanism has a very high energy barrier. rsc.org Instead, an electrophilic aromatic substitution (SEAr)-type pathway, where an electron-deficient or electrophilic catalyst activates the C-Ge bond, is kinetically favored. dntb.gov.uarsc.org

These varied mechanisms highlight the chemical versatility of germanium, which can be tailored through ligand design and control of its oxidation state to achieve specific catalytic outcomes.

Exploitation of Enhanced Lewis Acidity in Germanium(IV) Complexes for Catalytic Applications

While the Lewis acidity of germanium compounds was once described as "almost non-existent," recent research has demonstrated that Ge(IV) complexes can be designed to function as highly potent Lewis acids, even rivaling the strength of so-called "superacids". researchgate.net This enhanced acidity is achieved by manipulating the electronic environment of the germanium center, making it more electrophilic and capable of activating substrates for chemical transformation. Tetraisopropylgermane itself is not a strong Lewis acid, but it can be a starting point for the synthesis of more complex, acidic structures.

Key strategies to enhance the Lewis acidity of Ge(IV) centers include:

Electron-Withdrawing Ligands: Attaching strongly electron-withdrawing groups to the germanium atom reduces the electron density at the metal center, increasing its ability to accept electron pairs. Bis(catecholato)germane and particularly bis(perchlorocatecholato)germane derivatives are prominent examples that have been successfully used as catalysts for hydrosilylation, Friedel-Crafts reactions, and oligomerization. researchgate.net

Geometric Constraint: Forcing the germanium center into a non-ideal coordination geometry can enhance its reactivity. By using rigid macrocyclic ligands like calixpyrrole, an "anti-van't Hoff-Le Bel" configuration can be accessed upon ligand dissociation, exposing a highly reactive, low-lying acceptor orbital on the Ge(IV) center.

Creation of Cationic Species: Generating a positive charge at the germanium center dramatically increases its electrophilicity. Intramolecularly stabilized Ge(IV) di-cations have been synthesized and shown to be Lewis superacidic. These species are competent catalysts for challenging reactions like the hydrodefluorination of adamantyl fluoride (B91410) and the hydrosilylation of electron-deficient aldehydes.

The Gutmann-Beckett method, which measures the induced ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide upon coordination, is commonly used to quantify the Lewis acidity of these powerful germanium catalysts. researchgate.net

Development and Characterization of Single-Atom Germanium Catalysts for Selective Dehydrogenation Reactions

Single-atom catalysts (SACs) represent the ultimate frontier in heterogeneous catalysis, offering maximum atom utilization efficiency, high selectivity, and well-defined active sites. rsc.orgresearchgate.net This class of catalysts consists of individual metal atoms dispersed on and stabilized by a support material. researchgate.net While SACs based on noble metals (like Pt, Pd, Rh) and transition metals (like Co, Fe) have been extensively studied for a variety of reactions, including selective dehydrogenation, the development of single-atom germanium catalysts is a more nascent and less documented field. rsc.org

General Principles of Single-Atom Catalysis:

Synthesis: The preparation of SACs is challenging due to the high surface energy of individual atoms, which promotes aggregation into nanoparticles. Common synthesis strategies include the impregnation of a metal precursor onto a defect-rich support, co-precipitation, or trapping mobile atoms at specific surface sites. rsc.orgresearchgate.net

Characterization: Advanced techniques are required to confirm the presence of isolated single atoms. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is a primary tool for direct visualization, while X-ray absorption spectroscopy (XAS) provides information on the coordination environment and oxidation state of the single atoms. researchgate.net

Catalytic Activity: The unique catalytic properties of SACs arise from their low-coordination status, quantum size effects, and strong interactions with the support material, which can significantly alter their electronic structure. researchgate.net

Application in Dehydrogenation: Selective dehydrogenation, such as converting alkanes to alkenes (e.g., ethane (B1197151) to ethylene), is a critical industrial process. rsc.org SACs of various metals have shown great promise for these reactions, often exhibiting higher selectivity and stability compared to traditional nanoparticle catalysts. rsc.org For example, Pt and Co-based SACs have been investigated for ethane dehydrogenation. rsc.org The catalytic cycle typically involves the activation of C-H bonds at the single-atom site.

While these principles are well-established, specific reports on the synthesis, characterization, and catalytic performance of single-atom germanium catalysts for selective dehydrogenation are not prominent in the current scientific literature. This remains an emerging area with potential for future research, leveraging the unique electronic properties of germanium to design novel catalysts for important chemical transformations.

Emerging Research Directions in Tetraisopropylgermanium Chemistry

Exploration of Novel Synthetic Pathways and Functionalization Strategies

The traditional synthesis of tetraalkylgermanes, including tetraisopropylgermanium, typically involves the reaction of germanium tetrachloride with a suitable organometallic nucleophile, such as a Grignard reagent or an organolithium species. wikipedia.orgwikipedia.org The synthesis of tetraisopropylgermanium can be achieved by reacting germanium tetrachloride with isopropylmagnesium bromide. wikipedia.org This method, while effective, often requires stringent anhydrous conditions and can be sensitive to steric hindrance, potentially impacting yields for bulky substituents like the isopropyl group.

Emerging research is focused on developing more efficient and milder synthetic routes. These include exploring alternative germanium precursors and catalytic methods that can offer higher yields and better functional group tolerance.

A significant frontier in the chemistry of tetraisopropylgermanium lies in its functionalization. The inert nature of the C-H bonds in the isopropyl groups presents a challenge, but also an opportunity for the application of modern synthetic techniques. C-H activation, a powerful tool in organic synthesis, is a promising strategy for the selective functionalization of the alkyl chains of tetraisopropylgermanium. dmaiti.comuniv-rennes.fr Transition-metal catalyzed C-H activation could enable the introduction of a wide range of functional groups, transforming the simple tetraalkylgermane into a versatile building block for more complex molecules. nih.gov Research in this area would likely focus on identifying suitable catalysts, such as those based on palladium, rhodium, or iridium, that can operate under conditions mild enough to avoid decomposition of the organogermanium core. snnu.edu.cn

Another avenue of exploration is the development of hydrogermylation reactions. While typically involving germanium hydrides, theoretical studies on the mechanisms of catalyst-free hydrogermylation reactions are paving the way for new approaches. nih.gov Understanding these mechanisms could lead to the development of novel transformation methods involving tetraalkylgermanes.

| Synthetic Pathway | Reagents | General Conditions | Potential Advantages |

| Grignard Reaction | GeCl4, i-PrMgBr | Anhydrous ether solvent | Well-established method |

| C-H Activation | Tetraisopropylgermanium, Functionalizing agent | Transition-metal catalyst | Direct functionalization of alkyl chains |

| Catalytic Alkylation | GeX4 (X=halide), Isopropyl source | Novel catalytic system | Milder conditions, higher efficiency |

Investigation of Undiscovered Reactivity Patterns and Transformation Methods

The reactivity of tetraisopropylgermanium is largely unexplored, offering a fertile ground for fundamental research. Its thermal stability and decomposition pathways are of particular interest, especially in the context of its potential use as a precursor in materials science. Understanding the kinetics and mechanisms of its thermal decomposition is crucial for controlling the deposition of germanium-containing thin films.

Beyond thermal decomposition, the investigation of its reactivity towards various reagents could unveil novel transformation methods. For instance, its behavior in the presence of strong oxidizing agents could lead to the formation of functionalized germanium oxides or other oxygen-containing organogermanium species. Conversely, its stability under reductive conditions could be exploited in catalytic cycles where the organogermanium moiety acts as a spectator or a directing group.

The sterically hindered nature of tetraisopropylgermanium, resulting from the four bulky isopropyl groups surrounding the central germanium atom, is expected to play a significant role in its reactivity. This steric crowding could lead to unusual reaction pathways and selectivities compared to less hindered tetraalkylgermanes. For example, it might favor reactions at the less hindered terminal methyl groups of the isopropyl chains or influence the coordination geometry around the germanium center in any potential intermediates.

| Reactivity Pattern | Potential Transformation | Research Focus |

| Thermal Decomposition | Formation of Ge, GeO2, or GeC films | Kinetics and mechanism studies for CVD applications |

| Oxidation | Synthesis of organogermanium oxides | Controlled oxidation for novel material synthesis |

| Catalytic Reactions | C-C and C-heteroatom bond formation | Development of new catalytic cycles utilizing the organogermanium moiety |

Development of Advanced Functional Materials with Tunable Properties Derived from Organogermanium Precursors

Organogermanium compounds are valuable precursors for the deposition of germanium-containing thin films via techniques like Metalorganic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). ias.ac.innih.govresearchgate.net Tetraisopropylgermanium, due to its volatility and potential for clean thermal decomposition, is a candidate for the low-temperature deposition of high-purity germanium and germanium-containing alloy films, such as SiGe and GeSn. The choice of precursor is critical as it can influence the growth rate, morphology, and purity of the deposited film.

The unique structure of tetraisopropylgermanium may offer advantages in controlling the properties of the resulting materials. For instance, the decomposition byproducts are likely to be volatile hydrocarbons, minimizing carbon incorporation into the film. The deposition temperature required for the pyrolysis of tetraisopropylgermanium will be a key parameter to investigate, as lower deposition temperatures are generally desirable in semiconductor manufacturing to prevent damage to other components on the wafer. snnu.edu.cn

Research in this area is focused on synthesizing novel organogermanium precursors and studying their deposition behavior. nih.govresearchgate.net The goal is to develop precursors that offer a wide processing window and allow for the deposition of films with tunable properties. For example, by co-dosing tetraisopropylgermanium with other organometallic precursors, it may be possible to grow ternary or quaternary alloy films with tailored bandgaps and carrier mobilities for applications in advanced electronic and optoelectronic devices. figshare.com The optical properties of such films, including their refractive index and absorption coefficient, would be of significant interest. aps.org

| Material Application | Deposition Technique | Tunable Property | Potential Advantage of Tetraisopropylgermanium |

| Semiconductor Thin Films (Ge, SiGe) | MOCVD, ALD | Bandgap, Carrier Mobility | Lower deposition temperature, reduced carbon contamination |

| Phase-Change Memory (e.g., GeSbTe) | ALD | Switching speed, Endurance | Controlled stoichiometry and conformality |

| Optical Coatings | CVD | Refractive Index, Transmittance | High-purity films with tailored optical properties |

Advances in Theoretical Frameworks for Predicting and Understanding Germanium Reactivity and Bonding

Computational modeling is an increasingly powerful tool in chemical research, providing insights into reaction mechanisms, bonding, and the prediction of molecular properties. rsc.orgfrontiersin.orgcompchem.nl For tetraisopropylgermanium, theoretical frameworks based on Density Functional Theory (DFT) and other ab initio methods can be employed to understand its electronic structure and reactivity.

One area of focus is the computational analysis of the Ge-C bond. Understanding the strength, polarity, and reactivity of this bond is fundamental to predicting the behavior of tetraisopropylgermanium in various chemical transformations. Theoretical calculations can provide valuable data on bond dissociation energies, which are crucial for understanding thermal decomposition pathways.

Furthermore, computational modeling can be used to predict the feasibility of novel synthetic routes and functionalization strategies. For example, DFT calculations can be used to model the transition states of C-H activation reactions, helping to identify the most promising catalytic systems. nih.gov Similarly, the mechanism of hydrogermylation reactions can be elucidated through theoretical studies, guiding the design of new experiments. nih.gov

Theoretical studies can also play a crucial role in the design of organogermanium precursors for materials science. By modeling the adsorption and decomposition of tetraisopropylgermanium on various surfaces, it is possible to gain a deeper understanding of the film growth process in CVD and ALD. This can lead to the rational design of precursors with optimized properties for specific applications. rsc.org

| Theoretical Method | Area of Investigation | Predicted Properties/Insights |

| Density Functional Theory (DFT) | Ge-C bond analysis | Bond strength, polarity, reactivity |

| Ab initio calculations | Reaction mechanisms | Transition state energies, reaction pathways for C-H activation and hydrogermylation |

| Molecular Dynamics (MD) | Precursor behavior in CVD/ALD | Adsorption, diffusion, and decomposition on surfaces |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing tetraisopropylgermanium, and how can purity be optimized?

- Methodological Answer: Tetraisopropylgermanium is typically synthesized via alkylation reactions using germanium tetrachloride (GeCl₄) and isopropyl Grignard reagents under inert atmospheres. Critical parameters include reaction temperature (optimized between −78°C and 25°C), stoichiometric excess of the Grignard reagent (1.2–1.5 equivalents), and rigorous exclusion of moisture. Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 10⁻³ mbar) to isolate the product, with purity confirmed via ¹H/¹³C NMR and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing tetraisopropylgermanium’s structural and electronic properties?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm alkyl group bonding and symmetry (e.g., δ ~1.2 ppm for isopropyl methyl protons).

- IR Spectroscopy : Ge-C stretching vibrations (~500–600 cm⁻¹) and alkyl group absorptions.

- X-ray Diffraction (XRD) : For crystallographic data on bond angles and Ge coordination geometry.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M⁺] at m/z ~260).

Cross-validation with computational methods (DFT) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability data for tetraisopropylgermanium be systematically addressed?

- Methodological Answer: Contradictions often arise from variations in experimental conditions (e.g., heating rates, atmosphere). To resolve these:

Perform thermogravimetric analysis (TGA) under controlled N₂/O₂ atmospheres.

Compare decomposition onset temperatures across multiple studies, adjusting for instrumental calibration differences.

Use kinetic modeling (e.g., Arrhenius plots) to extrapolate stability under non-ideal conditions.

Reference datasets from high-energy recoil studies (e.g., Ge atom reactions with substrates) may provide insights into decomposition pathways .

Q. What strategies are effective for identifying reactive intermediates in tetraisopropylgermanium-mediated catalysis?

- Methodological Answer:

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) or electrophilic quenchers to stabilize transient species.

- In Situ Spectroscopy : Time-resolved FTIR or EPR to monitor intermediate formation.

- Computational Modeling : DFT or MD simulations to predict plausible intermediates (e.g., Ge-centered radicals or carbenes).

Cross-referencing with analogous silicon chemistry (e.g., tetraisopropylsilane intermediates) can guide hypothesis generation .

Q. How should researchers design experiments to validate theoretical models of tetraisopropylgermanium’s electronic structure?

- Methodological Answer:

Compare computed HOMO-LUMO gaps (via DFT) with experimental UV-Vis absorption edges.

Use X-ray photoelectron spectroscopy (XPS) to validate Ge 3d orbital binding energies.

Correlate NMR chemical shifts with Natural Bond Orbital (NBO) charge distributions.

Discrepancies >5% require re-evaluation of basis sets or solvation models in simulations .

Data Management & Reproducibility

Q. What FAIR-compliant practices are critical for managing tetraisopropylgermanium research data?

- Methodological Answer:

- Metadata Standards : Include synthesis parameters (temperature, solvents), instrument calibration logs, and raw spectral files.

- Repository Selection : Use discipline-specific platforms (e.g., NFDI4Chem for spectral data) with persistent identifiers (DOIs).

- Quality Control : Implement version control for computational models and peer-reviewed data validation workflows .

Q. How can interdisciplinary approaches enhance mechanistic studies of tetraisopropylgermanium reactions?

- Methodological Answer: Combine:

- Experimental Chemistry : Kinetic isotope effects (KIEs) to probe transition states.

- Materials Science : In situ TEM to observe nanoscale structural changes.

- Theoretical Chemistry : Machine learning (ML) for predictive reaction outcome modeling.

Collaborative frameworks (e.g., NFDI4Chem use cases) ensure alignment between datasets .

Ethical & Reporting Considerations

Q. What ethical guidelines apply to handling tetraisopropylgermanium in toxicity studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.